molecular formula C₂₃H₂₁ClN₂O₅ B1145442 Chloropropanoylpretadalafil CAS No. 395665-87-9

Chloropropanoylpretadalafil

Katalognummer B1145442
CAS-Nummer: 395665-87-9
Molekulargewicht: 440.88
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloropropanoylpretadalafil is a synthetic analog of tadalafil, identified in dietary supplements marketed for enhanced sexual performance. It structurally resembles chloropretadalafil, another known analog of tadalafil, but with a chloropropanoyl moiety extending from the nitrogen on the piperidine ring. This compound was isolated from a supplement matrix using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and further characterized through various spectroscopic techniques (Kern et al., 2016).

Synthesis Analysis

Although specific details on the synthesis of chloropropanoylpretadalafil are scarce, the process likely involves the attachment of a chloropropanoyl group to a tadalafil-like precursor. The synthesis of similar compounds often employs solvents like hexafluoroisopropanol (HFIP) due to its ability to stabilize ionic species and facilitate C-H functionalization chemistry, which could be relevant in modifying the tadalafil core structure (Motiwala et al., 2022).

Molecular Structure Analysis

The molecular formula of chloropropanoylpretadalafil is C23H22ClN2O5, with a molecular weight indicated by an accurate mass of m/z 441.1216 for the protonated species. High-resolution mass spectrometry (HRMS) and gas chromatography with Fourier Transform infrared detection and mass spectral detection (GC/FT-IR/MS) suggested the presence of a chloropropanoyl moiety. This modification significantly impacts the molecule's pharmacokinetic properties and receptor binding affinity (Kern et al., 2016).

Wissenschaftliche Forschungsanwendungen

Isolation and Characterization

A study detailed the process of identifying a new tadalafil analog, chloropropanoylpretadalafil, from a dietary supplement purported to improve sexual performance. The isolation utilized high-performance liquid chromatography with ultraviolet detection (HPLC-UV), while characterization involved gas chromatography with Fourier Transform infrared detection and mass spectral detection (GC/FT-IR/MS), alongside high-resolution mass spectrometry (HRMS). This process elucidated the compound's structure, revealing a chloropropanoyl moiety extending from the nitrogen on the piperidine ring of chloropretadalafil, thereby defining a new analog within this chemical family (Kern et al., 2016).

Wirkmechanismus

Target of Action

Chloropropanoylpretadalafil is a derivative of Tadalafil . Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . The primary target of Tadalafil, and likely Chloropropanoylpretadalafil, is the PDE5 enzyme. This enzyme plays a crucial role in regulating blood flow in certain parts of the body by breaking down a substance called cyclic guanosine monophosphate (cGMP) .

Mode of Action

As a PDE5 inhibitor, Chloropropanoylpretadalafil likely works by blocking the action of PDE5, thereby increasing the levels of cGMP in the body . Elevated cGMP levels lead to relaxation of smooth muscle cells, which results in vasodilation and increased blood flow . This mechanism is particularly effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Biochemical Pathways

The biochemical pathway primarily affected by Chloropropanoylpretadalafil is the cGMP pathway . By inhibiting PDE5, Chloropropanoylpretadalafil prevents the breakdown of cGMP, leading to its accumulation . This accumulation triggers a series of downstream effects, including the activation of protein kinase G, which in turn leads to the relaxation of smooth muscle cells and vasodilation .

Pharmacokinetics

Based on the pharmacokinetics of tadalafil, it can be inferred that chloropropanoylpretadalafil may have similar absorption, distribution, metabolism, and excretion (adme) properties . Tadalafil is known for its long half-life and suitability for daily dosing . It is rapidly absorbed and exhibits a dose-dependent pharmacokinetic profile .

Result of Action

The primary result of Chloropropanoylpretadalafil’s action is the relaxation of smooth muscle cells, leading to vasodilation . This can alleviate symptoms of conditions like erectile dysfunction, where increased blood flow to certain areas is beneficial . In the context of pulmonary arterial hypertension, it can help reduce the pressure in the arteries of the lungs .

Action Environment

The action, efficacy, and stability of Chloropropanoylpretadalafil can be influenced by various environmental factors. While specific studies on Chloropropanoylpretadalafil are lacking, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Chloropropanoylpretadalafil involves the introduction of a chloropropanoyl group into the pretadalafil molecule. This can be achieved through a series of chemical reactions including protection of functional groups, selective chlorination, and deprotection of the protected groups.", "Starting Materials": ["Pretadalafil", "Chloropropanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of the hydroxyl group of pretadalafil with triethylorthoformate in methanol to form the corresponding triethylorthoformate derivative.", "Step 2: Chlorination of the protected pretadalafil with chloropropanoyl chloride in the presence of triethylamine as a catalyst and dichloromethane as a solvent.", "Step 3: Deprotection of the triethylorthoformate group with hydrochloric acid in methanol to yield the chloropropanoylpretadalafil product.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with dichloromethane.", "Step 5: Washing of the organic layer with water and drying with anhydrous sodium sulfate.", "Step 6: Purification of the product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.", "Step 7: Recrystallization of the purified product from a suitable solvent to obtain the final product."] }

CAS-Nummer

395665-87-9

Molekularformel

C₂₃H₂₁ClN₂O₅

Molekulargewicht

440.88

Synonyme

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-

Herkunft des Produkts

United States

Q & A

Q1: What is Chloropropanoylpretadalafil and where was it found?

A1: Chloropropanoylpretadalafil is a novel analog of the erectile dysfunction drug tadalafil. It was recently discovered as an unlisted ingredient in a dietary supplement. [] The study highlights the importance of monitoring supplements for undeclared active pharmaceutical ingredients.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.